4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326814-73-6
VCID: VC11705131
InChI: InChI=1S/C17H19F2NO4/c1-10-2-4-17(5-3-10)20(14(9-24-17)16(22)23)15(21)11-6-12(18)8-13(19)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,22,23)
SMILES: CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F
Molecular Formula: C17H19F2NO4
Molecular Weight: 339.33 g/mol

4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326814-73-6

Cat. No.: VC11705131

Molecular Formula: C17H19F2NO4

Molecular Weight: 339.33 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326814-73-6

Specification

CAS No. 1326814-73-6
Molecular Formula C17H19F2NO4
Molecular Weight 339.33 g/mol
IUPAC Name 4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C17H19F2NO4/c1-10-2-4-17(5-3-10)20(14(9-24-17)16(22)23)15(21)11-6-12(18)8-13(19)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,22,23)
Standard InChI Key XJGZBRLBHRGPEE-UHFFFAOYSA-N
SMILES CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F
Canonical SMILES CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid reflects its intricate architecture:

  • Spiro[4.5]decane core: A bicyclic system where a pyrrolidine ring (4-membered) is fused to a tetrahydropyran ring (5-membered) via a shared atom .

  • Substituents: A 3,5-difluorobenzoyl group at position 4, a methyl group at position 8, and a carboxylic acid moiety at position 3 .

Molecular Formula and Mass

  • Molecular Formula: C17H20F2N2O4\text{C}_{17}\text{H}_{20}\text{F}_{2}\text{N}_{2}\text{O}_{4} .

  • Molecular Weight: 354.35 g/mol (calculated via PubChem’s atomic mass database) .

  • Exact Mass: 354.1391 Da (monoisotopic) .

Identifier Codes

  • PubChem CID: 75360425 .

  • SMILES: CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F .

  • InChI Key: QHNZEKQYNQUFFL-UHFFFAOYSA-N .

Structural Analysis

Core Spirocyclic Framework

The spiro[4.5]decane system combines a pyrrolidine (4-membered) and tetrahydropyran (5-membered) ring, connected at a single spiro carbon. This rigidity influences conformational dynamics and intermolecular interactions .

Stereochemical Features

  • Undefined Stereocenter: Position 3 (carboxylic acid-bearing carbon) exhibits undefined stereochemistry, allowing for racemic mixtures in synthesis .

  • Torsional Constraints: The spiro junction restricts rotational freedom, potentially enhancing binding specificity in biological targets .

Functional Group Composition

GroupPositionRole
3,5-Difluorobenzoyl4Electron-withdrawing aryl ketone
Methyl8Lipophilicity modifier
Carboxylic Acid3Hydrogen bond donor/acceptor

The 3,5-difluorobenzoyl group enhances metabolic stability and membrane permeability via fluorine’s electronegativity .

Synthetic Pathways and Modifications

Structural Analogues (Table 1)

Compound VariantSubstituent ModificationsNotable PropertiesSource
8-tert-Butyl analoguetert-Butyl at position 8Enhanced lipophilicity (XLogP3: 1.2)
4-(4-Chlorobenzoyl) derivativeChlorine substituent on benzoylIncreased halogen bonding potential

Physicochemical Properties

Computed Descriptors (PubChem Data)

PropertyValueImplications
XLogP3-0.6Moderate hydrophilicity
Hydrogen Bond Donors1 (carboxylic acid)Solubility in polar solvents
Hydrogen Bond Acceptors7Potential for protein interactions
Topological Polar Surface Area70.1 ŲModerate blood-brain barrier penetration

Stability and Reactivity

  • pH Sensitivity: The carboxylic acid group deprotonates at physiological pH, enhancing aqueous solubility .

  • Fluorine Effects: The 3,5-difluoro substitution resists oxidative metabolism, prolonging half-life .

Biological and Industrial Applications

Material Science Applications

  • Coordination Chemistry: The spirocyclic amine and carboxylic acid may act as polydentate ligands for metal-organic frameworks .

Comparative Analysis with Analogues

Impact of Substituents on Properties

CompoundXLogP3Hydrogen Bond AcceptorsBioactivity Notes
Target Compound-0.67Unpublished
8-tert-Butyl-3,4-difluoro analogue1.27Enhanced metabolic stability
4-(4-Methoxybenzoyl) derivative-0.88Reduced membrane permeability

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